molecular formula C11H8N2O2S2 B1340759 (6-Thien-2-ylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid CAS No. 878259-87-1

(6-Thien-2-ylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid

Cat. No.: B1340759
CAS No.: 878259-87-1
M. Wt: 264.3 g/mol
InChI Key: XWSSFCNLPSHTJE-UHFFFAOYSA-N
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Description

“(6-Thien-2-ylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid” is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core substituted at the 6-position with a thiophene moiety and at the 3-position with an acetic acid group. The imidazo[2,1-b]thiazole scaffold is notable for its pharmacological relevance, particularly in antibacterial, antifungal, and anticancer applications .

Properties

IUPAC Name

2-(6-thiophen-2-ylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2S2/c14-10(15)4-7-6-17-11-12-8(5-13(7)11)9-2-1-3-16-9/h1-3,5-6H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSSFCNLPSHTJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN3C(=CSC3=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585373
Record name [6-(Thiophen-2-yl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878259-87-1
Record name [6-(Thiophen-2-yl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[6-(thiophen-2-yl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid
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Preparation Methods

The synthesis of (6-Thien-2-ylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid typically involves the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This is achieved by reacting ethyl 2-aminothiazole-4-acetate with a suitable halogenated ketone, such as 4-chloro-2′-bromoacetophenone, in the presence of a base like potassium carbonate in acetone.

    Introduction of the Thienyl Group: The thienyl group is introduced via a nucleophilic substitution reaction, where the halogenated intermediate is treated with thiophene-2-carboxylic acid under reflux conditions.

    Hydrolysis to Acetic Acid: The ester intermediate is then hydrolyzed to yield the final acetic acid derivative using an acid or base hydrolysis method.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

(6-Thien-2-ylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thienyl or imidazo[2,1-b][1,3]thiazole rings, using reagents like alkyl halides or acyl chlorides under basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs.

Scientific Research Applications

(6-Thien-2-ylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: This compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.

    Medicine: It has been evaluated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (6-Thien-2-ylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: It acts as an inhibitor of enzymes such as kinases and proteases, which are involved in various cellular processes.

    Receptor Binding: The compound binds to specific receptors, modulating their activity and influencing cellular signaling pathways.

    Pathway Modulation: It affects pathways related to cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents at the 6-position (e.g., phenyl, chlorophenyl, nitrophenyl) or modifications to the acetic acid moiety (e.g., hydrazides, amides). These variations significantly influence physicochemical properties, synthetic accessibility, and biological activity.

Structural and Physicochemical Comparisons

Compound Name Substituent (6-position) Functional Group (3-position) Molecular Weight (g/mol) Melting Point (°C) LogP* Key References
(6-Thien-2-ylimidazo[2,1-b]thiazol-3-yl)acetic acid Thien-2-yl Acetic acid 276.04† N/A‡ ~1.5 (pred.)
2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid (2a) Phenyl Acetic acid 258.05 221–223 2.1
N2-Cyclohexylidene-(6-(4-nitrophenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid hydrazide (2c) 4-Nitrophenyl Hydrazide 371.38 N/A 2.8
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)acetamide (5j) 4-Chlorophenyl Acetamide 473.00 118–120 3.5
(5,6-Dihydro-imidazo[2,1-b]thiazol-3-yl)-acetic acid - (saturated core) Acetic acid 184.22 N/A -0.4

*Predicted or experimental LogP values. †Calculated from .

Pharmacokinetic Considerations

  • Solubility : The acetic acid group enhances aqueous solubility (e.g., 2a is soluble in DMSO >10 mg/mL) , whereas hydrazides (e.g., 2c ) may require formulation adjustments .

Biological Activity

The compound (6-Thien-2-ylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid (CAS number 878259-87-1) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, potential therapeutic applications, and synthesizing data from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H8N2O2SC_{11}H_{8}N_{2}O_{2}S, with a molecular weight of 264.32 g/mol. The compound features a thienyl group substituted at the 6-position of an imidazo[2,1-b][1,3]thiazole ring system, linked to an acetic acid moiety at the 3-position. This unique structure contributes to its diverse biological activities.

Anticancer Properties

Research indicates that compounds within the imidazo-thiazole family exhibit significant anticancer properties. Specifically, this compound has shown promising results in inhibiting tumor growth and proliferation in various cancer cell lines. For instance:

  • In vitro studies have demonstrated that derivatives of imidazo-thiazoles can inhibit cell migration and induce apoptosis in cancer cells.
  • Mechanisms of action may include interference with cellular pathways that regulate apoptosis and cell cycle progression.

Carbonic Anhydrase Inhibition

A notable area of research involves the inhibition of carbonic anhydrases (CAs) , which are enzymes that play crucial roles in various physiological processes. Studies have indicated that related compounds can selectively inhibit specific isoforms of carbonic anhydrases:

CompoundIsoform TargetedInhibition Constant (K_i)
9aehCA II57.7 µM
9bbhCA II76.4 µM
9cahCA II79.9 µM
9cchCA II57.8 µM

These findings suggest that this compound may also exhibit similar inhibitory effects against carbonic anhydrases, particularly hCA II, which is relevant in cancer therapy due to its association with tumor growth.

Antimicrobial Activity

Preliminary studies have indicated potential antimicrobial properties of this compound against various bacterial strains. Research on structurally related compounds has shown effectiveness against pathogens such as E. coli and Bacillus subtilis, suggesting that this compound may possess similar activity.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of derivatives related to this compound:

  • Synthesis and Evaluation : A study synthesized novel imidazo-thiazole derivatives and evaluated their biological activities against various cancer cell lines. Results indicated significant antiproliferative effects for certain derivatives.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds have revealed that modifications at specific positions on the thiazole or imidazole rings can enhance biological activity.
  • Pharmacological Assessments : Studies assessing anti-inflammatory and immunosuppressive activities highlighted the importance of structural modifications in enhancing efficacy.

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